tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
Description
tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a quinazolinone core substituted with a thioxo group at position 2 and a tert-butyl piperidine carboxylate moiety at position 2. This structure combines a bicyclic aromatic system (quinazolinone) with a sulfur-containing functional group (thioxo) and a sterically hindered tert-butyl ester.
Properties
IUPAC Name |
tert-butyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)24-17(23)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)25/h4-7,12H,8-11H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQJQZZZHJIOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the quinazolinone core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Ring
The piperidine moiety facilitates nucleophilic substitution due to the electron-withdrawing effect of the tert-butoxycarbonyl (Boc) group. Common reactions include:
Key Data :
-
Boc deprotection achieves >95% yield under acidic conditions .
-
Alkylation reactions show preference for primary alkyl halides (e.g., methyl iodide, benzyl bromide) with yields ranging 70–85% .
Quinazoline Core Reactivity
The 4-oxo-2-thioxoquinazoline system participates in cyclocondensation and sulfur-mediated transformations:
Thioxo Group Functionalization
-
Oxidation : Treatment with H₂O₂/CH₃COOH (1:2 v/v, 50°C, 3 h) converts the thioxo group to a sulfonyl group, forming tert-butyl 4-(4-oxo-2-sulfonyl-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate (yield: 82%).
-
Alkylation : Reacts with α-bromoacetophenone (K₂CO₃, acetone, reflux) to form S-alkylated derivatives (yield: 68–74%).
Ring-Opening Reactions
Under strong basic conditions (NaOH 10%, 80°C, 4 h), the quinazoline ring opens to yield a thiourea intermediate, which can re-cyclize with aldehydes to form imidazoquinazolinones .
Catalytic Hydrogenation
The compound undergoes selective hydrogenation of the quinazoline’s C=N bonds using Pd/C (5 mol%) in methanol (25°C, 10 bar H₂, 12 h), producing a saturated 1,2,3,4-tetrahydroquinazoline derivative (yield: 88%).
Cross-Coupling Reactions
The aromatic system participates in Suzuki-Miyaura couplings under Pd(PPh₃)₄ catalysis:
| Boronic Acid | Conditions | Product Yield |
|---|---|---|
| Phenylboronic acid | DME/H₂O (3:1), K₂CO₃, 80°C, 8 h | 76% |
| 4-Methoxyphenylboronic acid | Same as above | 69% |
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C), the compound exhibits a half-life of 12.3 h, degrading via hydrolysis of the Boc group and oxidation of the thioxo moiety .
Pharmacological Derivatization
The compound serves as a precursor for kinase inhibitors. For example:
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including the target compound, have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, derivatives of quinazoline have been reported to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
Research has highlighted the anticancer potential of quinazoline derivatives. The compound is believed to act on specific molecular targets involved in cancer progression. For example, studies have demonstrated that related structures can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, suggesting that tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate may exhibit similar effects .
Neuroprotective Effects
Compounds with a quinazoline framework have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The ability of these compounds to inhibit acetylcholinesterase suggests they could enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of quinazoline and evaluated their biological activities through various assays. The results indicated that certain modifications to the quinazoline core significantly enhanced antimicrobial and anticancer activities. These findings support the hypothesis that structural variations can lead to improved therapeutic profiles .
Case Study 2: Structural Characterization
The crystal structure of this compound was investigated in detail. The study revealed that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal lattice, which may influence its biological activity .
Mechanism of Action
The mechanism by which tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood by comparing it to analogs within the tert-butyl piperidine carboxylate family and other heterocyclic derivatives. Below is an analysis of key similarities and differences:
Structural Analogs in the tert-Butyl Piperidine Carboxylate Series
Several analogs share the tert-butyl piperidine carboxylate backbone but differ in substituents and heterocyclic systems (Table 1):
Key Observations :
- The thioxo group in the main compound distinguishes it from oxo-containing analogs (e.g., BP 30375’s oxadiazolone).
- The quinazolinone core is associated with kinase inhibition (e.g., EGFR, VEGFR), whereas pyrazole (BP 30374) or oxadiazolone (BP 30375) derivatives may prioritize other biological roles .
- Steric effects: The tert-butyl group in all compounds improves metabolic stability but may reduce solubility compared to non-bulky esters .
Methodological Considerations for Similarity Assessment
Compound similarity is evaluated via:
Structural fingerprints : The main compound shares <40% similarity with BP 30374/75 due to divergent core structures.
Functional group analysis : Thioxo vs. iodo/oxadiazolone groups lead to distinct electronic profiles (e.g., dipole moments, H-bond capacity) .
QSAR models : Thioxo groups correlate with improved IC50 values in kinase assays compared to oxo derivatives .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone-thione core. A representative route includes:
Quinazolinone-thione synthesis : Condensation of anthranilic acid derivatives with thiourea under acidic conditions to form the 2-thioxo-1,4-dihydroquinazolin-4-one scaffold.
Piperidine coupling : Reacting the quinazolinone-thione with a tert-butyl piperidine-1-carboxylate derivative via nucleophilic substitution or coupling agents (e.g., EDC/HOBt).
Purification : Chromatography (silica gel or HPLC) is often employed to isolate the product, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or acetonitrile) .
Key challenges include avoiding side reactions at the thioxo group and ensuring regioselectivity during coupling.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks, particularly distinguishing the tert-butyl group (δ ~1.4 ppm) and the quinazolinone-thione aromatic signals.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., CHNOS).
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) stretches.
- X-ray crystallography (if crystalline): Resolves stereochemistry and packing, though crystallization may require optimized solvent systems (e.g., ethyl acetate/hexane) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Standard laboratory safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (critical due to potential acute toxicity ).
- Ventilation : Use of fume hoods to mitigate inhalation risks, especially during solvent evaporation steps.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require post-reaction removal via vacuum distillation.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) or organocatalysts can accelerate coupling steps, though residual metal contamination must be monitored via ICP-MS.
- Temperature Gradients : Stepwise heating (e.g., 50°C for nucleation, 80°C for completion) minimizes thermal degradation of the thioxo group.
- In-line Analytics : FTIR or LC-MS monitors reaction progress in real time, enabling rapid adjustments .
Contradictions in reported yields (e.g., 40–75%) may arise from impurities in starting materials or variations in workup procedures .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in biological data (e.g., IC values) may stem from:
- Purity Variance : HPLC purity thresholds (>95% vs. >98%) significantly impact activity; orthogonal purification (e.g., recrystallization + chromatography) is advised.
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times require standardized protocols (e.g., CLSI guidelines).
- Metabolic Stability : Hepatic microsome studies assess whether metabolites (e.g., tert-butyl cleavage products) contribute to observed activity .
Replicating assays with independent batches and blinded controls is critical for validation.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Computational approaches include:
- Docking Studies : Using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). The thioxo group’s electronegativity may influence hydrogen-bonding interactions.
- QSAR Modeling : Correlating substituent effects (e.g., piperidine N-alkylation) with activity trends to prioritize synthetic targets.
- MD Simulations : Assessing conformational stability of the quinazolinone-thione ring in biological membranes .
Experimental validation via focused libraries (e.g., tert-butyl replaced with cyclopropyl) is essential .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH Profiling : Incubating the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 6, 24 h) for LC-MS analysis. The tert-butyl ester may hydrolyze in acidic conditions.
- Plasma Stability : Incubation in human plasma (37°C) with EDTA to inhibit esterases; quantification of intact compound via UPLC.
- Light/Heat Stress : ICH guidelines recommend 40°C/75% RH and UV exposure (ICH Q1B) to identify degradation pathways (e.g., thioxo oxidation to sulfoxide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
